molecular formula C7H12O B8742955 4-Methylenecyclohexanol

4-Methylenecyclohexanol

Cat. No.: B8742955
M. Wt: 112.17 g/mol
InChI Key: OXOGGHNLQCZDPK-UHFFFAOYSA-N
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Description

4-Methylenecyclohexanol (CAS 1004-24-6) is an organic compound characterized by a cyclohexane ring with a methylene bridge (=CH₂) and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₈H₁₄O, with an average molecular weight of 126.20 g/mol. At room temperature, it exists as a colorless to pale yellow liquid with moderate water solubility, influenced by the polar hydroxymethyl group. The compound exhibits notable reactivity in organic synthesis, participating in nucleophilic substitutions, polymerizations, and serving as an intermediate in pharmaceutical development (e.g., vitamin D analogs) . Its structure and functional groups make it valuable for strain-relief rearrangements and cyclopropane-derived transformations, as observed in oxymercuration-borohydride reduction reactions .

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h7-8H,1-5H2

InChI Key

OXOGGHNLQCZDPK-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(CC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The following cyclohexanol derivatives are compared based on substituents, reactivity, and applications:

Compound Name CAS Number Molecular Formula Key Functional Groups Key Structural Features
4-Methylenecyclohexanol 1004-24-6 C₈H₁₄O Hydroxymethyl, methylene Cyclohexane + CH₂OH and =CH₂ bridge
Cyclohexanemethanol 100-49-2 C₇H₁₄O Hydroxymethyl Cyclohexane + CH₂OH (no methylene)
4-Methoxycyclohexanol 18068-06-9 C₇H₁₄O₂ Hydroxyl, methoxy Cyclohexane + -OH and -OCH₃ at C4
4-(Dimethylamino)cyclohexanol 103023-50-3 C₈H₁₇NO Hydroxyl, dimethylamino Cyclohexane + -OH and -N(CH₃)₂ at C4
4-Isopropylcyclohexanol 4621-04-9 C₉H₁₈O Hydroxyl, isopropyl Cyclohexane + -OH and -CH(CH₃)₂ at C4
4-Methylcyclohexanethiol 60260-87-9 C₇H₁₄S Thiol (-SH) Cyclohexane + -SH at C4

Physical and Chemical Properties

  • Reactivity: this compound: Highly reactive due to strain from the methylene bridge. Participates in cyclopropane ring-opening reactions and rearrangements (e.g., forming 3-methylenecyclohexanol under thermal conditions) . Cyclohexanemethanol: Less strained; primary alcohol reactivity (e.g., esterifications). Used in polymer synthesis . 4-Methoxycyclohexanol: Ether group (-OCH₃) reduces acidity of -OH, making it less reactive in acid-catalyzed processes compared to this compound . 4-(Dimethylamino)cyclohexanol: Basic amino group enables participation in acid-base reactions and coordination chemistry .
  • Solubility: this compound: Moderate water solubility due to -CH₂OH . 4-Methoxycyclohexanol: Higher lipophilicity from -OCH₃ reduces water solubility . 4-Methylcyclohexanethiol: Low water solubility due to nonpolar thiol group .
  • Synthetic Utility: this compound: Key intermediate in vitamin D₃ analogs (e.g., 20S-hydroxyvitamin D₃) . 4-Isopropylcyclohexanol: Used in fragrance and resin industries due to bulky isopropyl group . 4-Methoxycyclohexanol: Precursor to spiroketals and cyclohexanone derivatives .

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